molecular formula C21H22ClN5O2 B11512693 7-(4-chlorophenyl)-8-cyclohexyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

7-(4-chlorophenyl)-8-cyclohexyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11512693
M. Wt: 411.9 g/mol
InChI Key: FBUBGRSTRZSVFN-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-8-cyclohexyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex heterocyclic compound It features a purine core structure, which is a fused ring system containing both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-8-cyclohexyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the 4-chlorophenyl and cyclohexyl groups. Common reagents used in these steps include chlorinating agents, cyclohexyl bromide, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-8-cyclohexyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

7-(4-chlorophenyl)-8-cyclohexyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological processes involving purine derivatives.

    Medicine: It has potential as a lead compound for developing new drugs, particularly those targeting purine-related pathways.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-8-cyclohexyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with molecular targets in biological systems. It may bind to enzymes or receptors that recognize purine structures, thereby modulating their activity. The specific pathways involved depend on the biological context and the particular targets of the compound.

Comparison with Similar Compounds

Similar Compounds

    Purine Derivatives: Compounds like adenine and guanine, which are natural purines found in DNA and RNA.

    Imidazole Derivatives: Compounds like histidine, an amino acid with an imidazole side chain.

    Chlorophenyl Derivatives: Compounds like chlorophenol, which contain a chlorinated phenyl ring.

Uniqueness

What sets 7-(4-chlorophenyl)-8-cyclohexyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione apart is its unique combination of functional groups and its fused ring system This structure imparts specific chemical and biological properties that are not found in simpler compounds

Properties

Molecular Formula

C21H22ClN5O2

Molecular Weight

411.9 g/mol

IUPAC Name

7-(4-chlorophenyl)-6-cyclohexyl-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H22ClN5O2/c1-24-18-17(19(28)25(2)21(24)29)26-12-16(13-8-10-14(22)11-9-13)27(20(26)23-18)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3

InChI Key

FBUBGRSTRZSVFN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4CCCCC4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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